Pirmenol undergoes extensive metabolism in the liver, primarily through hydroxylation and subsequent glucuronidation. [, ] One significant metabolic pathway involves the formation of a 4-hydroxylated derivative and its 3-methyl ether, which are subsequently conjugated with glucuronic acid. [] Studies in rats indicate a sex-related difference in pirmenol metabolism, with females exhibiting higher urinary excretion of certain metabolites. []
Pirmenol exerts its primary action by blocking voltage-gated sodium channels in cardiac cells. [, , ] This blockade predominantly affects the fast inward sodium current (INa) responsible for the rapid depolarization phase of the cardiac action potential. [, ] The blockade exhibited by pirmenol is both frequency- and voltage-dependent. [, ] At faster heart rates, the drug's blocking effect intensifies, preferentially affecting depolarizing cells and potentially suppressing abnormal rhythms. [, , ] The voltage-dependent nature of pirmenol's action means its blocking effect is enhanced at more depolarized potentials, further contributing to its antiarrhythmic properties. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: